molecular formula C13H6Br4O2 B311388 2,4-Dibromophenyl 2,4-dibromobenzoate

2,4-Dibromophenyl 2,4-dibromobenzoate

Cat. No.: B311388
M. Wt: 513.8 g/mol
InChI Key: VNXYYHMFIDFBCA-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 2,4-dibromobenzoate is a brominated aromatic ester compound characterized by two distinct 2,4-dibrominated aromatic moieties: a phenyl group and a benzoate group. Its structure arises from the esterification of 2,4-dibromophenol with 2,4-dibromobenzoyl chloride.

Properties

Molecular Formula

C13H6Br4O2

Molecular Weight

513.8 g/mol

IUPAC Name

(2,4-dibromophenyl) 2,4-dibromobenzoate

InChI

InChI=1S/C13H6Br4O2/c14-7-1-3-9(10(16)5-7)13(18)19-12-4-2-8(15)6-11(12)17/h1-6H

InChI Key

VNXYYHMFIDFBCA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to three key analogs:

2,4-Dibromophenol Acetate (CAS 36914-79-1) Structure: An acetate ester of 2,4-dibromophenol. Molecular Formula: C₈H₆Br₂O₂. Key Differences: Replaces the benzoate group with a smaller acetate moiety, reducing steric bulk and molecular weight .

Molecular Formula: C₈H₇Br₂NO. Key Differences: Substitutes the ester group with an amide, enabling hydrogen bonding and altering reactivity .

(9S,10S,12R)-11-(2,4-Dibromophenyl)carbamoyl Anthracene Derivative (AMD) Structure: A carbamoyl-linked anthracene derivative. Molecular Formula: Not explicitly stated, but molecular weight is 527.21 g/mol. Key Differences: Incorporates a carbamoyl group and a rigid anthracene backbone, differing in both functionality and geometry .

Physicochemical Properties

Property 2,4-Dibromophenyl 2,4-Dibromobenzoate (Inferred) 2,4-Dibromophenol Acetate N-(2,4-Dibromophenyl)acetamide AMD Compound
Molecular Weight ~513.8 g/mol (estimated) 293.94 g/mol 281.96 g/mol 527.21 g/mol
Melting Point Likely >150°C (higher than acetate) 76–78°C Not reported 168–169°C
Solubility Low in polar solvents (e.g., methanol) Slight in chloroform, methanol Not reported Ethanol (recryst.)
Functional Group Ester (benzoate) Ester (acetate) Amide Carbamoyl

Notes:

  • The target compound’s higher bromine content and benzoate group likely increase its molecular weight and melting point compared to the acetate .
  • The amide analog’s hydrogen-bonding capacity may enhance its solubility in polar solvents relative to esters .

Stability and Reactivity

  • Hydrolysis Resistance : The target benzoate ester may exhibit greater resistance to hydrolysis than the acetate due to steric hindrance from the bulky benzoate group .
  • The anthracene-derived AMD compound, however, shows a higher melting point (168–169°C), possibly due to crystalline packing .

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